molecular formula C7H12O2 B13544858 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol CAS No. 65676-05-3

2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol

Cat. No.: B13544858
CAS No.: 65676-05-3
M. Wt: 128.17 g/mol
InChI Key: UWKOCPDDTXCKJJ-UHFFFAOYSA-N
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Description

2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H12O2 It is a derivative of dihydropyran, featuring a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol typically involves the reaction of 3,6-dihydro-2H-pyran with ethylene oxide under acidic conditions. The reaction proceeds via the opening of the pyran ring, followed by the addition of the ethylene oxide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A structural isomer with similar reactivity but different physical properties.

    2-(3,6-Dihydro-2H-pyran-4-yl)acetic acid: Another derivative of dihydropyran with an acetic acid functional group.

    3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: A boronic acid derivative used in organic synthesis .

Uniqueness

2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol is unique due to its specific hydroxyl-ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

CAS No.

65676-05-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-(3,6-dihydro-2H-pyran-4-yl)ethanol

InChI

InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h2,8H,1,3-6H2

InChI Key

UWKOCPDDTXCKJJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1CCO

Origin of Product

United States

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